N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide
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Overview
Description
N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide is a complex organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a cyanomethyl group, a dimethyl-substituted naphthalene ring, and an acetamide moiety, which together contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2,2-dimethyl-3,4-dihydro-1H-naphthalene, is synthesized through a Friedel-Crafts alkylation reaction, where naphthalene reacts with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The naphthalene derivative undergoes amination to introduce the amino group. This can be achieved through a reductive amination process using an appropriate amine and a reducing agent like sodium cyanoborohydride.
Acetamide Formation: The amino-naphthalene derivative is then reacted with chloroacetic acid to form the acetamide group. This step typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Cyanomethylation: Finally, the acetamide compound is treated with a cyanomethylating agent, such as chloroacetonitrile, under basic conditions to introduce the cyanomethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino or aldehyde derivatives.
Substitution: Various substituted acetamides and cyanomethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and structural versatility make it suitable for creating high-performance products.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyanomethyl and acetamide groups may facilitate binding to active sites or influence the compound’s overall bioactivity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]propionamide: Contains a propionamide group, offering different reactivity and properties.
N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]butanamide: Features a butanamide group, which may affect its chemical behavior and applications.
Uniqueness
N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide stands out due to its specific combination of functional groups and structural elements. The presence of the cyanomethyl group alongside the dimethyl-substituted naphthalene ring and acetamide moiety provides a unique set of chemical properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-16(2)8-7-12-5-3-4-6-13(12)15(16)19-11-14(20)18-10-9-17/h3-6,15,19H,7-8,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQRUDSATOKARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1NCC(=O)NCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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